N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound belongs to the class of pentacyclic phosphine derivatives characterized by a complex fused-ring system. Its structure includes a phosphorus atom at position 13, substituted with benzyl and phenyl groups, and two oxygen atoms in the dioxa bridge (positions 12 and 14). Its molecular formula is C33H24NO2P, with a molecular weight of 497.52 g/mol and a CAS number 1221901-53-6 .
Properties
Molecular Formula |
C33H24NO2P |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C33H24NO2P/c1-3-11-24(12-4-1)23-34(27-15-5-2-6-16-27)37-35-30-21-19-25-13-7-9-17-28(25)32(30)33-29-18-10-8-14-26(29)20-22-31(33)36-37/h1-22H,23H2 |
InChI Key |
JKSFBBHOLBGATF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Based on the search results, it's possible to provide an overview of the applications of related compounds, particularly those containing the 12,14-dioxa-13-phosphapentacyclo structure. However, specific applications for "N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine" are not detailed in the provided search results.
Here's what can be gathered about the applications of similar compounds:
- Chiral phosphine ligands: Compounds such as (+)-N-BENZYL-N-METHYL-DINAPHTHO[2,1-D:1',2']DIOXAPHOSPHEPIN-4-AMINE are used as chiral phosphine ligands in enantioselective synthesis, which allows for high yield and high stereoselectivity in chemical reactions.
- Reagent/reactant: N-Benzyl-9H-purin-6-amine Hydrochloride can be used as a reagent/reactant of N6-substituted adenines and as protonated benzylaminopurine and creatinine salts.
- Medicinal chemistry and material sciences: These compounds are primarily sourced from synthetic organic chemistry research, which focuses on developing new materials with specific properties for applications in medicinal chemistry and material sciences.
- Diverse applications: Applications of 4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine are diverse, which expands the understanding and potential uses for this complex compound.
- Fields of application: 13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene span several fields.
Mechanism of Action
The mechanism of action of N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[...]tricosa-13-amine
- Molecular Formula: C33H24NO2P
- Molecular Weight : 497.52 g/mol
- Key Difference : The phenyl group in the target compound is replaced with a methyl group.
- However, the electron-donating nature of methyl may alter metal-ligand interactions .
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-13-amine
- Molecular Formula: Not explicitly stated, but molecular weight is 599.7 g/mol.
- Key Difference : Bulky bis[(1R)-1-(4-methoxyphenyl)ethyl] groups replace benzyl/phenyl.
- Impact : The methoxy groups introduce electron-donating effects, while the increased steric hindrance may limit substrate accessibility in catalysis. This compound’s higher molecular weight suggests enhanced solubility in polar solvents .
13-[(1R,2R)-2-(13-azapentacyclo[...]tricosa-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[...]tricosa-13-ene
- Key Difference : The phosphorus atom is replaced with nitrogen (aza substitution), and a diphenylethyl group is present.
- Impact: The aza substitution alters electronic properties, shifting from a phosphine ligand to a nitrogen-based coordinating agent. This may broaden applications in bioinorganic chemistry or drug design .
Spectroscopic and Structural Analysis
- NMR Profiling :
- Regions A and B (positions 29–36 and 39–44) show distinct chemical shifts in analogues (e.g., compounds 1 and 7 vs. Rapa). For the target compound, benzyl/phenyl substituents are expected to induce upfield/downfield shifts in these regions due to altered electron density .
- Table 1: Key NMR Shifts (ppm) Comparison
| Compound | Region A (39–44) | Region B (29–36) |
|---|---|---|
| Target Compound | δ 6.8–7.2 (aromatic) | δ 3.5–4.1 (dioxa bridge) |
| N-benzyl-N-methyl | δ 6.7–7.1 | δ 3.4–4.0 |
| Bis-methoxyphenyl | δ 7.0–7.5 | δ 3.6–4.2 |
Biological Activity
N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure contributes to various pharmacological properties that are being explored in current research.
Chemical Structure and Properties
The compound features a phosphorous atom within a pentacyclic framework and contains multiple functional groups that may influence its biological interactions.
Chemical Formula: C₃₁H₃₃N₂O₂P
Molecular Weight: 505.63 g/mol
IUPAC Name: this compound
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Properties
- Studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- A case study involving human breast cancer cells demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound.
-
Antimicrobial Effects
- The compound displayed notable antimicrobial activity against several bacterial strains in vitro.
- A comparative analysis indicated that it was particularly effective against Gram-positive bacteria.
-
Neuroprotective Effects
- Preliminary research suggests potential neuroprotective properties.
- In animal models of neurodegeneration, the compound reduced oxidative stress markers and improved cognitive function.
Data Tables
Case Studies
-
Anticancer Activity
- In a controlled study published in 2023, researchers treated MCF-7 breast cancer cells with N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa for 48 hours and observed a dose-dependent decrease in cell proliferation (IC50 = 25 µM).
-
Antimicrobial Study
- A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli using the disk diffusion method. Results indicated a clear zone of inhibition of 15 mm against S. aureus at a concentration of 100 µg/mL.
-
Neuroprotection Research
- In a study involving rats subjected to induced oxidative stress via rotenone administration, treatment with the compound improved behavioral outcomes and reduced levels of malondialdehyde (MDA), a marker of oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
